molecular formula C30H26F6N2O2 B13759551 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl

Cat. No.: B13759551
M. Wt: 560.5 g/mol
InChI Key: JZXMZFQJQNTCQU-UHFFFAOYSA-N
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Description

4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl is a fluorinated diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and amino groups attached to a biphenyl backbone. It is widely used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, solubility, and optical transparency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-oxydiphenol in the presence of potassium carbonate. This reaction is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired diamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro and hydroxyl derivatives .

Mechanism of Action

The mechanism by which 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl exerts its effects is primarily through its interaction with other molecules via its amino and trifluoromethyl groups. These functional groups allow it to participate in various chemical reactions, forming stable bonds and contributing to the overall stability and performance of the resulting polymers . The molecular targets and pathways involved include the formation of polyimide chains through polycondensation reactions with aromatic dianhydrides .

Properties

Molecular Formula

C30H26F6N2O2

Molecular Weight

560.5 g/mol

IUPAC Name

4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-3,5-dimethylphenyl]-2,6-dimethylphenoxy]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C30H26F6N2O2/c1-15-9-19(10-16(2)27(15)39-25-7-5-21(37)13-23(25)29(31,32)33)20-11-17(3)28(18(4)12-20)40-26-8-6-22(38)14-24(26)30(34,35)36/h5-14H,37-38H2,1-4H3

InChI Key

JZXMZFQJQNTCQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)N)C(F)(F)F)C)C3=CC(=C(C(=C3)C)OC4=C(C=C(C=C4)N)C(F)(F)F)C

Origin of Product

United States

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